molecular formula C18H30O4 B8086098 Sterebin A

Sterebin A

Cat. No.: B8086098
M. Wt: 310.4 g/mol
InChI Key: GUVJPXABQYFWPD-JOSLJWRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Sterebin A has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of diterpenoids and their chemical properties.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant effects.

    Medicine: Explored for its potential therapeutic applications, including its role in managing conditions like inflammation and oxidative stress.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sterebin A can be isolated from the chloroform-soluble fraction of the methanol extract of Stevia rebaudiana leaves. The extraction process involves drying and powdering the leaves, followed by extraction with hot methanol. The methanol extract is then partitioned with chloroform to obtain the chloroform-soluble fraction, which contains this compound along with other diterpenoids .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound. Most of the available this compound is obtained through the extraction and isolation process from Stevia rebaudiana leaves, as described above .

Chemical Reactions Analysis

Types of Reactions

Sterebin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized diterpenoids, while reduction can yield reduced diterpenoids .

Mechanism of Action

The mechanism of action of Sterebin A involves its interaction with various molecular targets and pathways. It is known to exert its effects through modulation of inflammatory pathways and oxidative stress responses. The specific molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes .

Comparison with Similar Compounds

Sterebin A is part of a group of labdane-type diterpenoids found in Stevia rebaudiana. Similar compounds include:

  • Austroinulin
  • Iso-austroinulin
  • Sterebin E
  • Sterebin E acetate
  • This compound acetate

Uniqueness

This compound is unique due to its specific chemical structure and biological activities. Compared to other similar compounds, this compound has shown distinct anti-inflammatory and antioxidant properties, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(E)-4-[(1R,2S,3S,4R,4aS,8aS)-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c1-11(19)7-8-12-17(4)10-6-9-16(2,3)14(17)13(20)15(21)18(12,5)22/h7-8,12-15,20-22H,6,9-10H2,1-5H3/b8-7+/t12-,13-,14+,15+,17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVJPXABQYFWPD-JOSLJWRDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1C2(CCCC(C2C(C(C1(C)O)O)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/[C@@H]1[C@]2(CCCC([C@@H]2[C@H]([C@@H]([C@@]1(C)O)O)O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701109561
Record name (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107647-14-3
Record name (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107647-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3E)-4-[(1R,2S,3S,4R,4aS,8aS)-Decahydro-2,3,4-trihydroxy-2,5,5,8a-tetramethyl-1-naphthalenyl]-3-buten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701109561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sterebin A
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